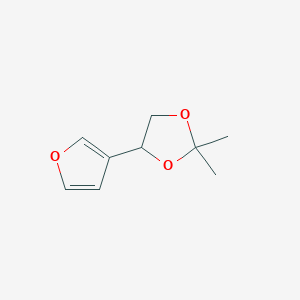
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- is an organic compound that belongs to the class of dioxolanes
Méthodes De Préparation
The synthesis of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be achieved through several methods. One common approach involves the reaction of a furan derivative with a dioxolane precursor under specific conditions. Industrial production methods often involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Applications De Recherche Scientifique
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- can be compared with other similar compounds such as:
1,3-Dioxolane, 2-(2-chloro-3-furanyl)-: This compound has a similar structure but with a chlorine atom, leading to different chemical properties and reactivity.
1,3-Dioxolane, 2-(3-furanyl)-2-octyl-:
The uniqueness of 1,3-Dioxolane, 4-(3-furanyl)-2,2-dimethyl- lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
61063-46-5 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
4-(furan-3-yl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H12O3/c1-9(2)11-6-8(12-9)7-3-4-10-5-7/h3-5,8H,6H2,1-2H3 |
Clé InChI |
XCDWWOSKYYHGNI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C2=COC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
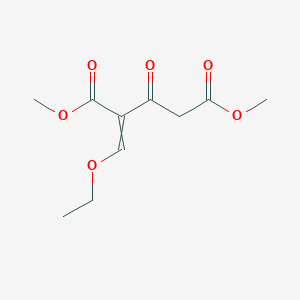

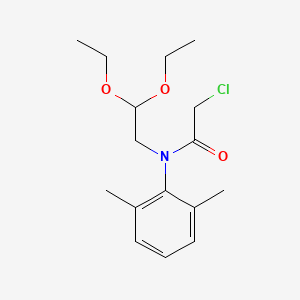
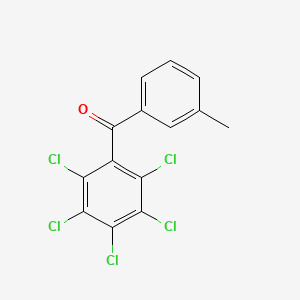
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
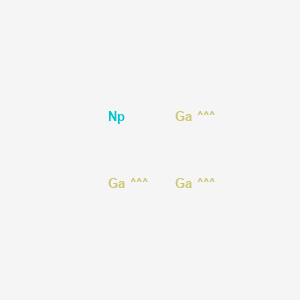
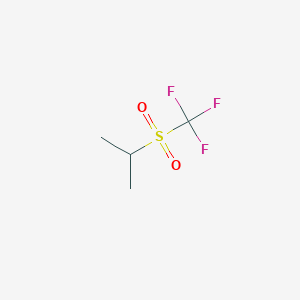
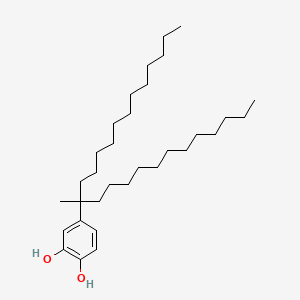
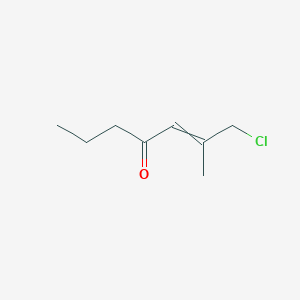

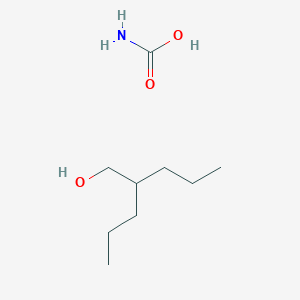

![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
